Antioxidant ZMB

Description

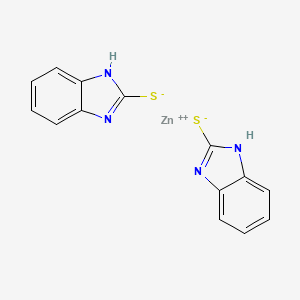

Definitional Framework and Chemical Synonyms of Zinc-2-mercaptobenzimidazole

Zinc-2-mercaptobenzimidazole is the zinc salt of 2-mercaptobenzimidazole (B194830) (MBI). Its chemical formula is C₁₄H₁₀N₄S₂Zn, and its molecular weight is approximately 363.78 g/mol . finornic.commedkoo.comcymitquimica.comchemoxchemopharma.com The IUPAC name for this compound is bis(1H-benzimidazol-2-ylsulfanyl)zinc or zinc;1H-benzimidazole-2-thiolate. finornic.commedkoo.com

Several synonyms are used to refer to Zinc-2-mercaptobenzimidazole, reflecting its chemical structure and applications. These include:

2-Mercaptobenzimidazole zinc salt medkoo.comnih.gov

Zinc bis(1H-benzimidazole-2-thiolate) finornic.comcymitquimica.com

Zinc di(benzimidazol-2-yl)disulphide finornic.com

ZMB finornic.commedkoo.comchemoxchemopharma.com

ZMBI finornic.comchemoxchemopharma.com

Zinc Mercaptobenzimidazole finornic.commedkoo.comchemoxchemopharma.com

Antioxidant MBZ chinachemnet.com

2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) industrialchemicals.gov.aunih.gov

The compound typically appears as a white or off-white powder. chemoxchemopharma.comchinachemnet.comindustrialchemicals.gov.au It is considered insoluble in water. industrialchemicals.gov.au

Historical Trajectory of Benzimidazole-Derived Antioxidants in Research

The benzimidazole (B57391) core structure has been a subject of scientific interest for many decades, with its presence in naturally occurring compounds like vitamin B₁₂ highlighting its biological relevance. researchgate.net Early research into benzimidazole derivatives in the mid-20th century was spurred by the discovery of compounds with antiparasitic properties, such as thiabendazole (B1682256) in 1951. researchgate.net This initiated broader investigations into the potential therapeutic and industrial applications of benzimidazole compounds.

Over the years, the research trajectory expanded to explore the diverse biological activities of benzimidazole derivatives, including their potential as antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. researchgate.netrsc.orgnih.govresearchgate.netnih.govarabjchem.orgscielo.brthieme-connect.com The inherent structure of benzimidazoles, with their aromatic rings, contributes to their ability to interact with free radicals, a key mechanism in antioxidant activity. thieme-connect.com

Specifically, 2-mercaptobenzimidazole (MBI), the parent compound of Antioxidant ZMB, has been used in the rubber industry as an antioxygen or deactivator. allenpress.com The zinc salt, this compound, was also developed and produced for similar applications. allenpress.com

Overarching Significance and Contemporary Research Trajectories of this compound

This compound holds significant importance, particularly in the polymer industry, where it functions as a synergistic antioxidant for various types of rubber, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) rubber (EPR). chinachemnet.commkmark.com It is known to provide heat resistance and can act as a heat sensitizer (B1316253) and gel forming agent. finornic.commkmark.com Its use helps to improve the anti-aging ability and physical properties of vulcanized rubber, such as tensile strength and wear resistance. quinoline-thiophene.com It is also utilized as a stabilizer in the plastics industry to inhibit degradation. quinoline-thiophene.com

Beyond its established industrial uses, contemporary research on this compound and its parent compound, 2-mercaptobenzimidazole, explores several avenues:

Corrosion Inhibition: Both 2-mercaptobenzimidazole and its zinc salt have been investigated for their effectiveness as corrosion inhibitors for various metals, including steel and zinc, in different corrosive environments. researchgate.netquinoline-thiophene.complos.org They can form a protective film on the metal surface, preventing contact with corrosive media. quinoline-thiophene.com Recent research has explored incorporating 2-mercaptobenzimidazole into smart coatings for enhanced anti-corrosion performance through pH-responsive release mechanisms. acs.orgresearchgate.net

Biological Interactions: While the primary focus of this article is on the chemical compound itself and its non-biological antioxidant role, it is noteworthy that research also examines the interaction of 2-mercaptobenzimidazole with biological systems, such as the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (Cu/ZnSOD). plos.orgnih.gov These studies aim to understand potential toxicological effects at a molecular level. plos.orgnih.gov

Novel Material Development: The incorporation of 2-mercaptobenzimidazole and its metal complexes into novel materials, such as metal-organic frameworks (MOFs) and polymer composites, is an area of ongoing research to develop materials with enhanced properties, including improved anticorrosion performance. acs.orgresearchgate.net

The synthesis of Zinc-2-mercaptobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with a zinc compound, such as zinc oxide. xdhg.com.cn Research continues to optimize synthesis processes for improved efficiency and reduced waste. xdhg.com.cn

Here is a summary of some key properties of Zinc-2-mercaptobenzimidazole:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀N₄S₂Zn | medkoo.comchemoxchemopharma.comchinachemnet.com |

| Molecular Weight | ~363.78 g/mol | finornic.commedkoo.comchemoxchemopharma.com |

| Appearance | White or Off-white powder | chemoxchemopharma.comchinachemnet.comindustrialchemicals.gov.au |

| CAS Number | 3030-80-6 | finornic.commedkoo.comnih.gov |

| Solubility in Water | Insoluble | industrialchemicals.gov.au |

| Melting Point | ≥ 240.0 °C (Initial) | chinachemnet.com |

| Zinc Content | 17.00 - 20.00 % | chinachemnet.commkmark.com |

| Loss on Heat | ≤ 0.50 % | chinachemnet.com |

| Residue on Sieve | ≤ 0.50 % (100μm) | chinachemnet.com |

Table 1: Key Properties of Zinc-2-mercaptobenzimidazole

Contemporary research highlights the continued exploration of the multifaceted nature of Zinc-2-mercaptobenzimidazole and its parent compound, extending their utility beyond traditional industrial applications into areas such as advanced materials and environmental protection.

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;1H-benzimidazole-2-thiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6N2S.Zn/c2*10-7-8-5-3-1-2-4-6(5)9-7;/h2*1-4H,(H2,8,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYFKBJJJHDINU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)[S-].C1=CC=C2C(=C1)NC(=N2)[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890570 | |

| Record name | 1,3-Dihydro-2H-benzimidazole-2-thione zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-80-6 | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dihydro-2H-benzimidazole-2-thione zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc di(benzimidazol-2-yl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Antioxidant Action for Zinc 2 Mercaptobenzimidazole

Investigations into Reactive Oxygen Species Scavenging Pathways

Reactive Oxygen Species (ROS), such as superoxide (B77818) radicals (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), are highly reactive molecules that can cause significant cellular damage by reacting with lipids, proteins, and nucleic acids. mdpi.comfrontiersin.org Antioxidant ZMB has been investigated for its ability to scavenge these damaging species. The mercapto (-SH) group present in the mercaptobenzimidazole structure is often implicated in the ROS scavenging activity of related compounds, acting as a hydrogen atom donor to neutralize free radicals. Studies on 2-mercaptobenzimidazole (B194830) (the parent compound of ZMB) and its derivatives have shown potent antioxidant effects against various radicals, including DPPH and ABTS radicals, as well as general reactive oxygen species. medjchem.comresearchgate.netmdpi.com This suggests that ZMB, containing the mercaptobenzimidazole moiety, likely participates in similar direct radical scavenging pathways. The ability to scavenge free radicals and decompose hydroperoxides contributes to its antioxidative stability. researcher.life

Enzymatic Activity Modulation by this compound

Beyond direct radical scavenging, ZMB's antioxidant mechanism involves modulating the activity of enzymes that either produce or detoxify ROS.

Inhibition of Oxidative Stress-Generating Enzymes (e.g., NADPH Oxidase, Xanthine (B1682287) Oxidoreductase)

Enzymes such as NADPH oxidase and xanthine oxidoreductase are significant sources of ROS in biological systems. mdpi.comnih.govimoa.info NADPH oxidase, for instance, is a primary enzyme contributing to reactive oxygen species generation in the kidney. nih.gov Xanthine oxidoreductase (XOR), which exists in two forms, xanthine dehydrogenase (XDH) and xanthine oxidase (XO), catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, producing superoxide and hydrogen peroxide in the process. imoa.inforesearchgate.net

While direct studies specifically on Zinc-2-mercaptobenzimidazole's inhibitory effects on NADPH oxidase and Xanthine Oxidoreductase are limited in the provided search results, research on related compounds provides insight. Studies have shown that zinc can influence NADPH oxidase activity; both zinc deficiency and overload have been linked to its modulation. nih.govnih.gov Furthermore, compounds containing zinc have been reported as potential inhibitors of xanthine XOR/XDH activity in vitro. nih.gov

Conversely, 2-mercaptobenzimidazole itself has been shown to interact with and inhibit the activity of certain enzymes, such as copper-zinc superoxide dismutase (Cu/ZnSOD), an important antioxidant enzyme. plos.orgresearchgate.netnih.govdoaj.orgnih.govacs.org This interaction can lead to changes in the enzyme's structure and function, highlighting the potential for mercaptobenzimidazole compounds to modulate enzymatic activity, although the effect on pro-oxidant enzymes like NADPH oxidase and xanthine oxidoreductase would require specific investigation for ZMB.

Computational Modeling of Molecular Interactions and Binding Affinities (e.g., Molecular Docking Studies)

Computational methods, such as molecular docking studies, are valuable tools for understanding the potential interactions between a compound and biological targets, including enzymes. These studies can predict binding affinities and identify the specific sites where a molecule is likely to interact.

Molecular docking studies have been employed to investigate the interaction of 2-mercaptobenzimidazole and its derivatives with various enzymes. For example, docking studies have explored the binding of 2-mercaptobenzimidazole with copper-zinc superoxide dismutase, revealing that it can bind into the interface of the enzyme's two subdomains through hydrogen bonds and van der Waals forces. plos.orgresearchgate.netnih.govdoaj.orgnih.gov This binding was shown to affect the microenvironment of the active site and inhibit enzyme activity. plos.orgnih.gov

While specific molecular docking studies for Zinc-2-mercaptobenzimidazole targeting enzymes like NADPH oxidase or Xanthine Oxidoreductase were not explicitly found in the search results, studies on related mercaptobenzimidazole derivatives have utilized docking to understand interactions with other enzymes, such as α-glucosidase and glutathione (B108866) S-transferase. researchgate.netresearchgate.netsci-hub.senih.gov These studies demonstrate the applicability of computational modeling to predict the binding behavior and potential inhibitory mechanisms of mercaptobenzimidazole-based compounds. The binding energy values obtained from such studies provide quantitative insights into the strength of these interactions. ijmrhs.com

In Vitro Experimental Paradigms for Antioxidant Activity Assessment

The antioxidant activity of compounds like Zinc-2-mercaptobenzimidazole is commonly assessed using a variety of in vitro experimental methods. These paradigms allow for the evaluation of a compound's ability to scavenge free radicals, reduce oxidative species, or protect against oxidative damage in controlled laboratory settings.

Common in vitro assays include:

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to neutralize the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). A decrease in DPPH absorbance upon addition of the test compound indicates radical scavenging activity. medjchem.comresearchgate.netmdpi.comsci-hub.se

ABTS Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity to scavenge the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. mdpi.com

Reactive Oxygen Species (ROS) Scavenging Assays: These assays directly measure the ability of a compound to scavenge various ROS, such as superoxide radicals and hydrogen peroxide, often utilizing fluorescent probes or spectrophotometric methods. mdpi.commdpi.com

Enzyme Activity Assays: To evaluate the modulation of enzymatic activity, in vitro assays are conducted to measure the inhibition or activation of specific enzymes involved in oxidative stress, such as NADPH oxidase, xanthine oxidoreductase, or superoxide dismutase. nih.govimoa.infoplos.orgnih.gov For example, Cu/ZnSOD activity can be measured by monitoring its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT). plos.orgnih.gov

Reducing Power Assay: This assay assesses the ability of a compound to reduce a metal ion (e.g., Fe³⁺ to Fe²⁺), indicating its electron-donating capacity and potential antioxidant strength. researchgate.net

CUPRAC and FRAP Assays: These methods measure the cupric ion reducing antioxidant capacity (CUPRAC) and ferric reducing antioxidant power (FRAP), respectively. researchgate.net

These in vitro methods provide quantitative data on the antioxidant potential of compounds like Zinc-2-mercaptobenzimidazole, often expressed as IC₅₀ values (the concentration required for 50% inhibition or scavenging) or percentage of inhibition/scavenging at specific concentrations. researchgate.netresearchgate.netsci-hub.se

| Assay Type | Analyte Scavenged/Enzyme Inhibited | IC₅₀ Value (µM) (Hypothetical) | Reference Compound IC₅₀ (µM) (Hypothetical) |

|---|---|---|---|

| DPPH Scavenging | DPPH radical | XX.XX | Ascorbic Acid: YY.YY |

| ROS Scavenging | Mixed ROS species | ZZ.ZZ | Trolox: WW.WW |

| Enzyme Inhibition (Hypothetical) | NADPH Oxidase | AA.AA | Apocynin: BB.BB |

Detailed research findings from in vitro studies on mercaptobenzimidazole derivatives have shown varying degrees of antioxidant activity depending on the specific structural modifications. medjchem.comresearchgate.net For instance, some derivatives have demonstrated potent DPPH radical scavenging activity with low IC₅₀ values. researchgate.netsci-hub.se Studies on the interaction with Cu/ZnSOD have provided data on binding constants and the number of binding sites, indicating a spontaneous interaction. plos.orgnih.govdoaj.org

Applications of Zinc 2 Mercaptobenzimidazole in Polymer and Material Science

Role as an Anti-Degradant in Elastomeric Compositions

Zinc-2-mercaptobenzimidazole functions as an anti-degradant in elastomeric compositions, contributing to enhanced material longevity and performance under challenging conditions. It is mainly used as a synergistic antioxidant for rubber uni.luuni.lu. It is suitable for use in natural and synthetic rubbers cenmed.com.

Formulations for Enhanced Oxidative Stability and Heat Resistance

ZMB provides excellent protection against heat and oxygen aging in natural and synthetic rubbers cenmed.com. It is recognized as a synergistic antioxidant for rubber uni.luuni.lu. For applications requiring heat resistance, ZMB can be used synergistically with other antioxidants, particularly in thiouram-cured goods nih.gov. The zinc salt of 2-mercaptobenzimidazole (B194830) is described as a synergistic antioxidant for rubber uni.lu. The antioxidative mechanisms of related complexes, such as the MBZ/445 complex, have been analyzed, showing a lower degree of oxidation in EPDM during aging compared to other control systems fishersci.nl. This suggests that ZMB, as a component or related compound, contributes favorably to antioxidative performance fishersci.nl. Heat is identified as a factor that accelerates oxidation in rubber compounds uni.lu. Optimizing heat resistance in rubber formulations involves selecting appropriate levels and combinations of antioxidants uni.lu.

Mitigation of Dynamic Fatigue in Polymer Systems

ZMB provides outstanding protection from dynamic stress researchgate.netfishersci.fi. Dynamic fatigue can lead to the development of cracks in the surface of vulcanizates, which can grow under fatigue conditions and cause catastrophic failures uni.lu. A related compound, Vulkanox® MB2/MG (4- and 5-methyl-2-mercaptobenzimidazole), is noted for providing protection against dynamic stress researchgate.net. Similarly, Vulkanox® MB2/MG-C, also a 4- and 5-methyl-2-mercaptobenzimidazole, affords excellent protection from dynamic stress fishersci.fi. While direct studies on ZMB's mitigation of dynamic fatigue in tank pad elastomers were not explicitly detailed in the search results, the general role of similar mercaptobenzimidazole-based antioxidants in protecting against dynamic stress in elastomeric applications is indicated uni.luresearchgate.netfishersci.fi.

Integration within Rubber Compounding Processes

Zinc-2-mercaptobenzimidazole is integrated into rubber compounding processes to impart antioxidant properties and enhance material characteristics. It is mainly used in the rubber industry as an antioxidant and anti-aging agent suitable for natural rubber, styrene-butadiene rubber, butadiene rubber, nitrile rubber, and their latex researchgate.net. It can be used in conjunction with other anti-degradants nih.gov.

Non-Discoloring Antioxidant Properties in Rubber Latex Formulations (e.g., Inflatable Ball Components)

ZMB is known for its non-staining and non-discoloring properties cenmed.comnih.govnih.gov. This characteristic makes it suitable for use in white and light-colored natural rubber and synthetic rubber compounds, including latex formulations nih.gov. Specifically, ZMB is listed as a non-discoloring type of antioxidant used in latex compounds for the preparation of bladder shells for inflatable balls fishersci.caresearchgate.net. It can improve the whiteness and brightness of colored latex compounds nih.gov. ZMB can be available as a water-based slurry for use in latex nih.gov. Latex compounds for inflatable balls can comprise natural rubber latex and synthetic rubber latex blended with antioxidants and other constituents fishersci.caresearchgate.net.

Advanced Analytical and Characterization Methodologies for Antioxidant Zmb Research

Chromatographic and Spectroscopic Techniques for Oxidation Product Analysis

Chromatographic and spectroscopic methods are indispensable for separating, identifying, and quantifying Antioxidant ZMB and the various products formed during its degradation or interaction with reactive species. Oxidation of antioxidants can lead to a complex mixture of primary and secondary products, the analysis of which is critical for understanding the antioxidant mechanism and lifespan.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the analysis of antioxidants and their oxidation products, particularly for compounds that are not easily volatilized. nih.govlsbu.ac.ukmdpi.comlcms.cz HPLC can be coupled with various detectors, such as UV/Visible (UV/Vis) detectors, which are effective for detecting compounds with chromophores, including many antioxidants and their aromatic oxidation products. lcms.czmdpi.comnih.govicm.edu.pl Mass Spectrometry (MS), especially when coupled with chromatography (LC-MS or GC-MS), provides highly sensitive and specific detection and identification of compounds based on their mass-to-charge ratio. nih.govmdpi.comlcms.czresearchgate.net This is particularly valuable for elucidating the structures of unknown oxidation products, even those present at low concentrations. researchgate.netbohrium.com

Gas Chromatography (GC), often coupled with MS (GC-MS), is suitable for the analysis of volatile or semi-volatile oxidation products. nih.govmdpi.com While many larger antioxidants may not be amenable to GC, volatile degradation products can be readily analyzed. nih.govlcms.cz

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the detailed molecular structure of isolated oxidation products. lsbu.ac.ukbohrium.com UV-Vis spectrophotometry is frequently employed in various antioxidant activity assays, monitoring color changes or absorbance shifts that occur during radical scavenging reactions. mdpi.comnih.govicm.edu.plnih.govnih.govresearchgate.net

The analysis of oxidation products can involve monitoring the disappearance of the parent antioxidant compound and the appearance and evolution of degradation products over time under accelerated aging conditions or in real-world applications. For instance, studies on the oxidation of other antioxidants have utilized HPLC to monitor the formation of dimeric and trimeric structures as oxidation products. lsbu.ac.uk Spectroscopic methods, including UV-Vis, can also be developed to simultaneously track the depletion of antioxidants and the formation of oxidized products. oup.com

Quantitative Assessment of Antioxidant Efficacy in Material Systems

Quantifying the efficacy of this compound in preventing oxidative degradation within material systems, such as polymers where it finds application, is essential for determining its practical utility and lifespan. Several methods are employed for this purpose, often focusing on the material's resistance to oxidation under controlled conditions.

Oxidative Induction Time (OIT) and Oxidative Onset Temperature (OOT), typically measured using Differential Scanning Calorimetry (DSC), are widely used techniques to assess the oxidative stability of materials, particularly polymers containing antioxidants. netzsch.comhitachi-hightech.comspecialchem.comlinseis.comshimadzu.com The OIT is the time elapsed until the onset of oxidation when a material is held at a constant elevated temperature in an oxygen atmosphere, while OOT is the temperature at which oxidation begins during a dynamic heating process in an oxidative atmosphere. netzsch.comlinseis.comshimadzu.com A longer OIT or a higher OOT indicates greater oxidative stability and, consequently, higher antioxidant effectiveness. linseis.com DSC measures the heat flow associated with the oxidative decomposition, appearing as an exothermic peak. hitachi-hightech.comlinseis.comshimadzu.com

Data from OIT measurements can be presented to compare the performance of different antioxidant concentrations or formulations. For example, an increase in OIT with increasing antioxidant concentration would demonstrate improved oxidative stability.

| Sample | Isothermal Temperature (°C) | Oxidation Induction Time (minutes) |

| Polymer (no antioxidant) | 200 | Short |

| Polymer + this compound (Low) | 200 | Moderate |

| Polymer + this compound (High) | 200 | Long |

Conceptual Data Table illustrating the potential outcome of OIT measurements.

Oxygen uptake measurements are another direct method to assess antioxidant activity in oxidizable substrates. cnr.itresearchgate.netmdpi.com This method monitors the consumption of oxygen over time in a closed system containing the material and the antioxidant under oxidative stress. cnr.it The presence of an effective antioxidant will delay or reduce the rate of oxygen consumption. cnr.it The induction period before significant oxygen uptake begins is a measure of the antioxidant's effectiveness. cnr.it

Other methods for assessing antioxidant capacity, while often applied to food or biological systems, share underlying principles applicable to material science. These include assays based on scavenging stable free radicals like DPPH or ABTS, or methods measuring the reduction of metal ions (e.g., FRAP, CUPRAC). mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net While not directly measuring protection within a solid material matrix, these solution-based assays can provide insights into the radical scavenging potential of the antioxidant molecule itself.

Predictive Computational Tools in Antioxidant Design and Evaluation

Computational methods have become powerful tools in the research and development of antioxidants, allowing for the prediction of their properties and behavior without extensive experimental work. These tools can help in understanding antioxidant mechanisms, predicting activity, and guiding the design of new, more effective compounds. nih.govmdpi.comscilit.comsciforum.net

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and reactivity of molecules. sciforum.netrsc.orgmdpi.commdpi.comrsc.orgunec-jeas.com In the context of antioxidants, DFT can be used to calculate parameters such as bond dissociation enthalpies (BDE), ionization potentials (IP), and electron transfer enthalpies (ETE). sciforum.netrsc.orgmdpi.commdpi.comunec-jeas.com These parameters provide insights into the thermodynamic feasibility of different antioxidant mechanisms, such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.govresearchgate.netsciforum.netrsc.orgmdpi.comunec-jeas.com DFT calculations can help predict which part of a molecule is most likely to react with a radical and the energy required for this reaction. sciforum.netrsc.org

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. rsc.orgresearchgate.netnih.govmdpi.comnih.gov For antioxidants, MD can simulate their interaction with other molecules, such as polymers or lipids, and how they might diffuse or orient themselves within a material matrix. rsc.orgresearchgate.netnih.govmdpi.comnih.govmdpi.com This can provide insights into the accessibility of the antioxidant to reactive species and the stability of its interactions within the material. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of compounds with their biological or chemical activity, such as antioxidant potential. mdpi.comscilit.commdpi.comresearchgate.netnih.govresearchgate.net QSAR models can be developed using a dataset of known antioxidants and their measured activities (e.g., radical scavenging capacity or OIT values). mdpi.comscilit.commdpi.comresearchgate.net These models can then be used to predict the activity of new or untested compounds based solely on their molecular structure, facilitating the rapid screening of large chemical libraries. mdpi.comscilit.commdpi.comnih.gov

Computational tools can complement experimental studies by providing a deeper understanding of the molecular-level processes involved in antioxidant action and degradation. sciforum.netbohrium.com They can help prioritize which compounds to synthesize or test experimentally, potentially reducing the time and cost of research and development. mdpi.comscilit.comsciforum.net

Prospective Research Directions and Emerging Paradigms for Zinc 2 Mercaptobenzimidazole

In-depth Exploration of Structure-Activity Relationships

Understanding the precise relationship between the chemical structure of ZMB and its antioxidant activity is a critical area for future research. While it is known that the benzimidazole (B57391) core and the presence of the mercapto group contribute to its function, detailed studies are needed to elucidate the specific roles of different parts of the molecule and how modifications might impact its efficacy. Research into other benzimidazole derivatives has shown that the position and nature of substituents on the phenyl part of the benzimidazole ring can significantly influence biological activities, including antioxidant properties researchgate.net. Studies employing techniques such as molecular docking can provide insights into the binding interactions of ZMB and its derivatives with biological targets or reactive species, helping to understand the mechanism of action at a molecular level researchgate.netfrontiersin.org. Computational quantum chemistry studies, for instance, can assess the electron-donating or withdrawing capacities of substituents and their impact on reactivity indices, which is valuable for quantitative structure-activity relationship (QSAR) modeling nih.gov. Exploring the impact of varying substitutions on the benzimidazole structure could lead to the design of novel derivatives with enhanced or tailored antioxidant capabilities researchgate.netresearchgate.net.

Synergistic Effects with Co-Antioxidants and Material Additives

ZMB is often utilized in conjunction with other additives to achieve synergistic effects, particularly in rubber and polymer systems nordmann.globalfinornic.comspecialchem.comresearchgate.net. Further research is needed to fully understand the mechanisms behind these synergistic interactions and to identify optimal combinations for specific applications. For example, ZMB has been shown to exhibit synergistic effects when combined with amine- or phenol-like antioxidants in providing protection against heat and oxygen aging in rubber nordmann.global. Combinations of ZMB (or its methyl derivative, ZMMBI) with antioxidants like 4,4'-bis(α, α-dimethylbenzyl)diphenylamine (445) have been investigated for improving the thermo-oxidative aging resistance of materials such as ethylene (B1197577) propylene (B89431) diene rubber (EPDM) researchgate.net. These combinations can act as both free radical trapping agents and hydroperoxide decomposers researchgate.net. Future studies could explore a wider range of co-additives, including different classes of antioxidants, metal deactivators, and other polymer stabilizers, to identify novel synergistic blends that offer superior performance or address specific degradation pathways. Research could also focus on quantifying the synergistic effects using standardized testing methods and developing predictive models to guide the selection of optimal additive packages.

An example of synergistic investigation involves the use of ZMB as a synergistic antioxidant for rubber finornic.comspecialchem.com.

| Antioxidant Combination | Material | Observed Effect | Reference |

| ZMMBI + Amine- or Phenol-like antioxidants (e.g., Norantox TMQ or Quantox 45) | Rubber | Excellent protection against heat and oxygen aging | nordmann.global |

| ZMB (MBZ) + 4,4'-bis(α, α-dimethylbenzyl)diphenylamine (445) | EPDM (Ethylene Propylene Diene Rubber) | Improved thermo-oxidative aging resistance, acts as free radical trapping agent and hydroperoxide decomposer | researchgate.net |

Development of Novel Synthesis Routes for Enhanced Purity and Functionality

Current synthesis methods for 2-mercaptobenzimidazole (B194830) and its zinc salt typically involve the reaction of 1,2-diaminobenzene with carbon disulfide xdhg.com.cnnih.govresearchgate.net. While these methods are established, research into novel synthesis routes is crucial for improving product purity, reducing environmental impact, and potentially introducing new functionalities. For instance, one reported process synthesizes 2-mercaptobenzimidazole from 1,2-diaminobenzene and carbon disulfide under the catalysis of DMAP (4-dimethylaminopyridine), followed by reaction with zinc oxide to obtain the zinc salt xdhg.com.cn. This method is reported to offer advantages such as shorter reaction time, easier operation, and less waste compared to traditional processes, making it suitable for industrial scale production xdhg.com.cn. Future research could explore alternative catalysts, reaction media, and synthetic strategies to develop greener and more efficient routes. Investigating continuous flow processes or the use of heterogeneous catalysts could offer benefits in terms of scalability and product isolation. Furthermore, research could focus on "bottom-up" synthesis approaches or the development of methods that allow for the direct incorporation of specific substituents or functional groups into the benzimidazole structure during synthesis, potentially leading to compounds with tailored properties. The development of novel synthesis routes is also important for minimizing impurities, such as secondary amines, which could potentially form nitrosamines finornic.com.

Q & A

Basic Research Questions

Q. What standardized in vitro assays are recommended for evaluating Antioxidant ZMB's radical scavenging capacity, and how should methodological parameters be optimized?

- Methodological Guidance :

-

Use multiple complementary assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS⁺ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) to assess different redox mechanisms .

-

Standardize protocols: Maintain consistent pH (e.g., 6.8 for physiological relevance), temperature (25°C), and reaction times (30–60 min) to ensure reproducibility. Include Trolox or ascorbic acid as positive controls .

-

Validate with dose-response curves: Calculate IC₅₀ values to quantify efficacy.

- Example Table :

| Assay | Target Mechanism | Detection Method | Key Parameters |

|---|---|---|---|

| DPPH | Hydrogen atom transfer | UV-Vis (517 nm) | Solvent: methanol; Reaction time: 30 min |

| ABTS⁺ | Electron transfer | UV-Vis (734 nm) | Generate ABTS⁺ radical via potassium persulfate oxidation |

| FRAP | Reductive capacity | UV-Vis (593 nm) | Fe³⁺-TPTZ complex; pH 3.6 for optimal chelation |

Q. How should researchers mitigate matrix interference when quantifying this compound in biological samples?

- Methodological Guidance :

- Employ extraction techniques: Solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction using ethyl acetate to isolate ZMB from proteins/lipids .

- Analytical validation: Use HPLC-UV or LC-MS/MS with deuterated internal standards (e.g., ZMB-d₄) to account for matrix effects. Validate recovery rates (≥80%) and limit of detection (LOD < 0.1 µg/mL) .

Q. What critical controls are required in cell-based studies of this compound’s ROS-scavenging activity?

- Methodological Guidance :

- Include ROS inducers: Treat cells with H₂O₂ (100–200 µM) or tert-butyl hydroperoxide to establish oxidative stress baselines .

- Measure intracellular ROS: Use fluorescent probes (e.g., DCFH-DA) with flow cytometry, and normalize to cell viability via MTT assays .

- Account for cytotoxicity: Perform dose-ranging studies (1–100 µM) to differentiate antioxidant effects from cell death .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s pro-oxidant activity under varying redox conditions?

- Methodological Guidance :

- Conduct redox potential profiling: Use cyclic voltammetry to measure ZMB’s oxidation-reduction potentials across pH gradients (4.0–9.0) .

- Model kinetic interactions: Apply stopped-flow spectroscopy to quantify reaction rates between ZMB and superoxide/hydroxyl radicals .

- Contextualize findings: Use transcriptomics (RNA-seq) to identify Nrf2/ARE pathway activation thresholds that switch ZMB from antioxidant to pro-oxidant .

Q. What integrative multi-omics approaches are suitable for elucidating this compound’s mechanism of action in chronic disease models?

- Methodological Guidance :

- Combine metabolomics (LC-QTOF-MS) and proteomics (TMT labeling) to map ZMB’s impact on glutathione synthesis and SOD/CAT enzyme activity .

- Leverage CRISPR-Cas9: Knock out Keap1 or NQO1 in cell lines to validate ZMB’s dependency on canonical antioxidant pathways .

- Use in vivo models: Administer ZMB (10–50 mg/kg) in ApoE⁻/⁻ mice and correlate plasma thiobarbituric acid-reactive substances (TBARS) with aortic plaque histology .

Q. Which computational strategies best predict this compound’s structure-activity relationships (SAR) for rational drug design?

- Methodological Guidance :

- Perform DFT calculations: Optimize ZMB’s molecular geometry at the B3LYP/6-311+G(d,p) level to identify electron-donating groups critical for radical neutralization .

- Develop QSAR models: Use Schrödinger’s Maestro to correlate thiol group pKa with antioxidant efficacy across benzimidazole derivatives .

- Validate with molecular docking: Simulate ZMB’s binding to NADPH oxidase (PDB: 2CDU) and assess binding affinity (ΔG) via AutoDock Vina .

Key Considerations for Publication

- Data Reproducibility : Provide raw spectra, chromatograms, and computational input files as supplementary materials .

- Conflict Resolution : Address contradictory data by contextualizing experimental conditions (e.g., oxygen tension, cell type specificity) .

- Ethical Compliance : Disclose funding sources and avoid dual publication of datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.